

In-Depth Technical Guide to the Physicochemical Properties of ^{18}O -Labeled D-Ribose

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Compound of Interest

Compound Name: *D-Ribose-18O*

Cat. No.: *B12398198*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Ribose labeled with the stable isotope oxygen-18 (^{18}O). This document is intended to serve as a vital resource for researchers and professionals in drug development and various scientific fields who utilize isotopically labeled compounds for metabolic tracing, mechanistic studies, and quantitative analysis.

Introduction

^{18}O -labeled D-Ribose is a non-radioactive, stable isotope-labeled sugar that serves as a powerful tool in metabolic research. By incorporating the heavier oxygen isotope, researchers can trace the metabolic fate of D-ribose through complex biological pathways using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. D-ribose is a central component of essential biomolecules such as ATP, RNA, and various coenzymes, making its labeled form invaluable for studying energy metabolism, nucleotide synthesis, and the pentose phosphate pathway (PPP).^{[1][2][3]}

Physicochemical Properties

The introduction of an ^{18}O isotope can subtly alter the physicochemical properties of D-Ribose. While comprehensive experimental data for all properties of the labeled compound are not

extensively published, the known values for unlabeled D-Ribose provide a baseline. The primary difference lies in the molecular weight.

Table 1: Physicochemical Data of D-Ribose and ^{18}O -Labeled D-Ribose

Property	Unlabeled D-Ribose	D-[1- ^{18}O]ribose	Data Source
Chemical Formula	$\text{C}_5\text{H}_{10}\text{O}_5$	$\text{C}_5\text{H}_{10}^{18}\text{O}_4$	[4][5]
Molecular Weight	150.13 g/mol	152.13 g/mol	[4][5]
CAS Number	50-69-1	3276-17-3	[4]
Appearance	White crystalline powder	White crystalline powder	[5]
Melting Point	88-92 °C	Not specified	[5]
Solubility in Water	Soluble	Soluble	[5]
Isotopic Enrichment	Natural abundance (~0.2%)	>90 atom-% ^{18}O	[4]

Synthesis of ^{18}O -Labeled D-Ribose

The synthesis of ^{18}O -labeled D-Ribose can be achieved through chemical or enzymatic methods. A common strategy involves the use of ^{18}O -labeled water (H_2^{18}O) as the source of the heavy isotope.

General Enzymatic Synthesis Protocol

Enzymatic synthesis offers high specificity and yield for producing isotopically labeled carbohydrates. A general approach for preparing ^{18}O -labeled D-ribose 1-phosphate, a key intermediate, involves the phosphorolysis of a suitable precursor in the presence of H_2^{18}O .

Experimental Protocol: Enzymatic Synthesis of α -D-Ribose 1-Phosphate- ^{18}O

This protocol is adapted from methods for synthesizing ribose phosphates.

Materials:

- 7-Methylguanosine
- Purine nucleoside phosphorylase (PNP)
- ^{18}O -Water (H_2^{18}O , 97 atom % ^{18}O)
- Potassium phosphate buffer
- Barium chloride

Procedure:

- Dissolve 7-methylguanosine in a minimal amount of ^{18}O -water.
- Add potassium phosphate buffer prepared with H_2^{18}O to the desired concentration.
- Initiate the reaction by adding purine nucleoside phosphorylase.
- Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37 °C) and monitor the reaction progress by HPLC.
- Upon completion, terminate the reaction by heating or adding a quenching agent.
- Precipitate the product, α -D-ribose 1-phosphate, as a barium salt by adding barium chloride.
- Centrifuge the mixture to collect the precipitate, wash it with cold ethanol and ether, and dry it under vacuum.

Analytical Methodologies

Mass spectrometry and NMR spectroscopy are the primary techniques for the analysis of ^{18}O -labeled D-Ribose.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the incorporation of the ^{18}O isotope and to quantify the extent of labeling. The mass spectrum of ^{18}O -labeled D-Ribose will show a characteristic mass

shift corresponding to the number of incorporated ^{18}O atoms.

Experimental Protocol: Mass Spectrometry of ^{18}O -Labeled D-Ribose

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

- Dissolve a small amount of the ^{18}O -labeled D-Ribose in a suitable solvent, such as a mixture of acetonitrile and water.
- For enhanced ionization, a salt like sodium chloride or ammonium acetate can be added to form adducts.

Data Acquisition:

- Infuse the sample solution into the ESI source.
- Acquire the mass spectrum in either positive or negative ion mode. In positive mode, look for $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$ ions.
- The mass of the molecular ion should be approximately 2 Da higher for each ^{18}O atom incorporated compared to the unlabeled compound.
- Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide information on the position of the label. The fragmentation of sugars often involves losses of water and formaldehyde.[6]

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for determining the precise location of the ^{18}O label within the D-Ribose molecule. The ^{18}O isotope can induce a small upfield shift in the ^{13}C NMR spectrum of the directly attached carbon atom, known as the ^{18}O isotope shift.

Experimental Protocol: NMR Spectroscopy of ^{18}O -Labeled D-Ribose

Instrumentation:

- High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for ^{13}C detection.

Sample Preparation:

- Dissolve the ^{18}O -labeled D-Ribose in a deuterated solvent, typically D_2O .
- Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

Data Acquisition:

- Acquire a ^{13}C NMR spectrum.
- The carbon atom bonded to the ^{18}O will exhibit a small upfield shift (typically 0.02-0.05 ppm) compared to the corresponding signal in the unlabeled D-Ribose spectrum.[7]
- Acquire a ^1H NMR spectrum to observe the proton signals. The chemical shifts for the ring protons of D-ribose are typically in the range of 3-6 ppm.[8]
- 2D NMR experiments, such as HSQC and HMBC, can be used to confirm the assignment of the carbon and proton signals.

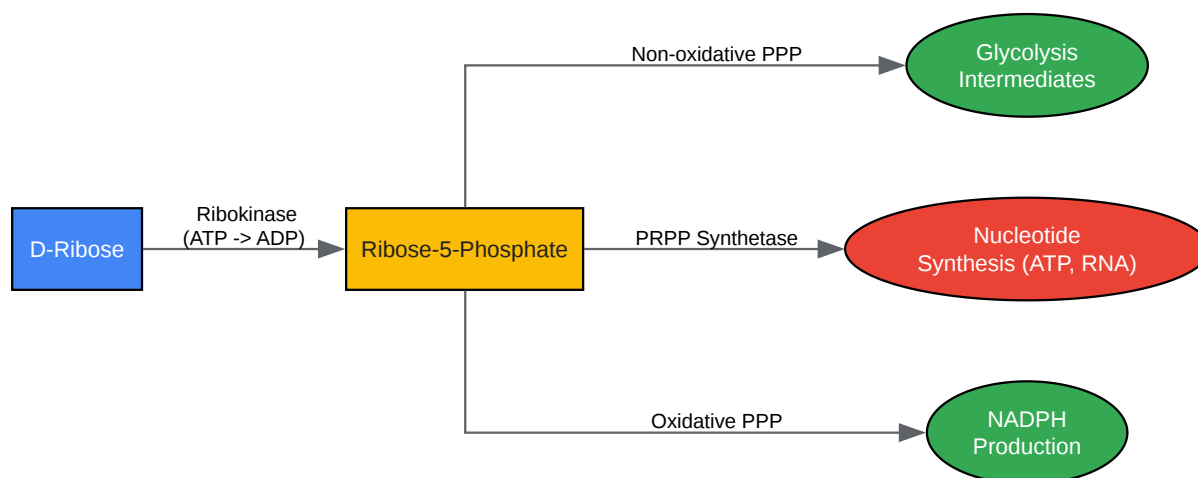
Metabolic Pathway Tracing

^{18}O -labeled D-Ribose is instrumental in tracing the metabolic pathways of pentoses. The primary pathway for D-ribose metabolism is the Pentose Phosphate Pathway (PPP).

Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is crucial for reductive biosynthesis and antioxidant defense, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate.[9][10] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate and enter the PPP.

Below is a diagram illustrating the entry of D-ribose into the PPP and its subsequent metabolic fate.

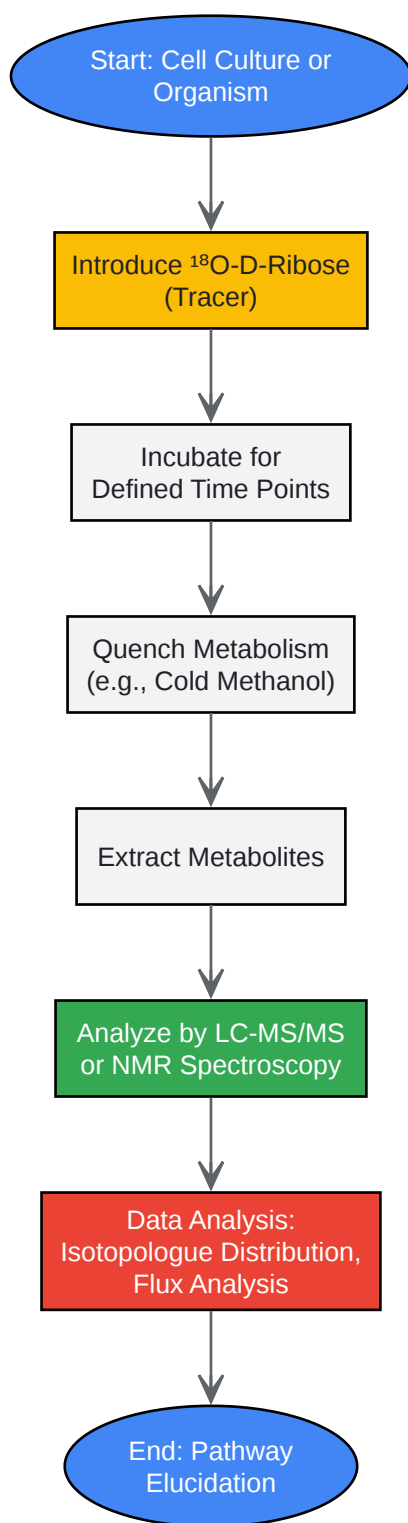


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Metabolic fate of D-Ribose via the Pentose Phosphate Pathway.

Experimental Workflow for Metabolic Tracing

The general workflow for a metabolic tracing experiment using ^{18}O -labeled D-Ribose involves introducing the labeled substrate to a biological system and analyzing the incorporation of the label into downstream metabolites over time.



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General experimental workflow for metabolic tracing with ^{18}O -D-Ribose.

Conclusion

^{18}O -labeled D-Ribose is an indispensable tool for researchers investigating pentose metabolism and its role in cellular bioenergetics and nucleotide biosynthesis. This guide provides foundational information on its physicochemical properties, synthesis, and analytical methodologies, along with its application in tracing metabolic pathways. The provided protocols and workflows serve as a starting point for designing and implementing robust stable isotope tracing experiments. As analytical technologies continue to advance, the utility of ^{18}O -labeled compounds like D-Ribose in elucidating complex biological systems is expected to grow, offering deeper insights for drug development and the broader scientific community.

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